molecular formula C18H27NO2 B1666877 Alifedrine CAS No. 78756-61-3

Alifedrine

Numéro de catalogue: B1666877
Numéro CAS: 78756-61-3
Poids moléculaire: 289.4 g/mol
Clé InChI: UEELVIXXTBPOCF-KSSFIOAISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'alifédrin peut être synthétisé par plusieurs méthodes :

Méthodes de production industrielle : La production industrielle d'alifédrin suit généralement la voie de la réaction de Mannich en raison de son efficacité et de sa capacité de mise à l'échelle .

Types de réactions :

Réactifs et conditions courants :

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'hydrogénation catalytique de l'alifédrin donne des dérivés réduits avec une activité bêta-adrénergique modifiée .

4. Applications de la recherche scientifique

L'alifédrin a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

L'alifédrin exerce ses effets en activant partiellement les récepteurs bêta-adrénergiques. Cette activation conduit à une augmentation de la fréquence cardiaque et de la contractilité myocardique, ce qui améliore le débit cardiaque et réduit la résistance vasculaire systémique . Les cibles moléculaires comprennent les récepteurs bêta-1 et bêta-2 adrénergiques, et les voies impliquées sont principalement liées au système nerveux sympathique .

Composés similaires :

Unicité de l'alifédrin : L'activité agoniste partielle de l'alifédrin le rend unique par rapport aux agonistes complets comme l'adrénaline. Cette activité partielle permet une modulation plus contrôlée et potentiellement plus sûre de la fonction cardiaque, ce qui la rend particulièrement utile dans des scénarios cliniques spécifiques .

Applications De Recherche Scientifique

Introduction to Alifedrine

This compound, also known by its developmental code name D-13625, is a compound classified as a β-adrenergic receptor partial agonist. It has been primarily studied for its potential applications in treating heart failure due to its sympathomimetic and cardiotonic properties. Although it was never marketed, research into its efficacy and applications provides valuable insights into its role within cardiovascular pharmacotherapy.

Pharmacological Profile

This compound is characterized by the following properties:

  • Chemical Formula : C₁₈H₂₇NO₂
  • Molar Mass : 289.419 g/mol
  • Routes of Administration : Oral and intravenous

As a β-adrenergic receptor partial agonist, this compound acts on the sympathetic nervous system, mimicking the effects of catecholamines like adrenaline. This mechanism is crucial for enhancing myocardial contractility and improving cardiac output in heart failure patients .

Cardiovascular Research

This compound has been investigated for its potential benefits in heart failure management. Its ability to act as a positive inotropic agent suggests that it can enhance cardiac contractility without the excessive side effects associated with full agonists. Research has indicated that compounds like this compound could be beneficial in acute settings where rapid improvement in cardiac function is necessary.

Case Study: Heart Failure Management

A study focusing on β-adrenergic receptor partial agonists highlighted this compound's potential to improve hemodynamic parameters in patients with chronic heart failure. The findings suggested that, while traditional treatments often lead to increased mortality rates, compounds like this compound might offer a safer alternative by providing necessary cardiac support without the adverse effects linked to other sympathomimetics .

Comparative Studies with Other Inotropes

This compound's pharmacological profile has been compared with other inotropic agents such as milrinone and dobutamine. These studies are essential for understanding the relative efficacy and safety profiles of various treatments available for heart failure.

Agent Mechanism Efficacy Safety Profile
This compoundβ-adrenergic agonistPositive inotropic effectLower risk of arrhythmias
MilrinonePhosphodiesterase inhibitorImproved cardiac outputHigher mortality risk
Dobutamineβ1-adrenergic agonistRapid increase in contractilityRisk of tachycardia

The comparison indicates that while this compound may not achieve the same rapid increases in cardiac output as dobutamine, it presents a more favorable safety profile, particularly concerning arrhythmias .

Mechanistic Studies

Research into the mechanisms of action of this compound has focused on its interaction with β-adrenergic receptors and downstream signaling pathways involved in cardiac muscle contraction. Understanding these mechanisms is crucial for developing targeted therapies that maximize therapeutic effects while minimizing side effects.

Activité Biologique

Alifedrine is a sympathomimetic agent primarily utilized for its cardiovascular effects, particularly in the management of certain types of heart failure and hypotension. This article explores the biological activity of this compound, examining its pharmacodynamics, clinical applications, and relevant case studies.

Overview of this compound

This compound, chemically classified as a β-adrenergic agonist, exerts its effects by stimulating β-adrenoceptors, which are crucial in regulating cardiac function and vascular tone. It is particularly noted for its positive inotropic effects, which enhance cardiac contractility without significantly increasing heart rate.

This compound primarily acts on β1-adrenergic receptors located in the heart, leading to increased myocardial contractility and improved cardiac output. Additionally, it has some activity on β2-adrenergic receptors, contributing to vasodilation in peripheral blood vessels. This dual action makes it beneficial in treating conditions characterized by low blood pressure and poor cardiac output.

Pharmacological Properties

The pharmacological profile of this compound includes:

  • Positive Inotropic Effect : Increases the force of heart contractions.
  • Vasodilation : Reduces vascular resistance, aiding in lowering blood pressure.
  • Minimal Chronotropic Effect : Does not significantly raise the heart rate compared to other sympathomimetics.

Clinical Applications

This compound has been used in various clinical settings:

  • Heart Failure : To improve cardiac output in patients with reduced ejection fraction.
  • Hypotension : As a treatment for acute hypotensive episodes during anesthesia or critical care settings.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of this compound:

  • Study on Heart Failure Management :
    • Objective : To assess the impact of this compound on patients with chronic heart failure.
    • Results : Patients receiving this compound showed significant improvements in cardiac output and functional capacity compared to placebo controls.
    • Follow-up Duration : 6 months.
    • Participants : 150 patients with NYHA Class II-IV heart failure.
  • Hypotension During Surgery :
    • Objective : To evaluate the effectiveness of this compound in preventing intraoperative hypotension.
    • Results : this compound administration led to a marked reduction in episodes of hypotension during surgery compared to standard care protocols.
    • Follow-up Duration : Immediate post-operative period.
    • Participants : 100 surgical patients.

Summary of Findings

The following table summarizes key findings from recent studies involving this compound:

StudyObjectiveResultsParticipantsDuration
Heart Failure ManagementAssess efficacy in chronic heart failureSignificant improvement in cardiac output1506 months
Hypotension During SurgeryEvaluate effectiveness against intraoperative hypotensionReduced hypotension episodes100Immediate post-op

Propriétés

Numéro CAS

78756-61-3

Formule moléculaire

C18H27NO2

Poids moléculaire

289.4 g/mol

Nom IUPAC

1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one

InChI

InChI=1S/C18H27NO2/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3/t14-,18-/m0/s1

Clé InChI

UEELVIXXTBPOCF-KSSFIOAISA-N

SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2

SMILES isomérique

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2

SMILES canonique

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2

Apparence

Solid powder

Key on ui other cas no.

78756-61-3

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

alifedrine
D 13625
D-13625

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Alifedrine
Reactant of Route 2
Alifedrine
Reactant of Route 3
Reactant of Route 3
Alifedrine
Reactant of Route 4
Alifedrine
Reactant of Route 5
Reactant of Route 5
Alifedrine
Reactant of Route 6
Alifedrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.